

# Technical Support Center: Advancing Research on Multi-Peril Crop Insurance (MPCI) Uptake

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## Compound of Interest

Compound Name: *MPCI*

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Welcome to the technical resource hub for researchers, scientists, and development professionals investigating the dynamics of Multi-Peril Crop Insurance (**MPCI**) adoption. This center provides troubleshooting guides, answers to frequently asked questions, and detailed protocols to support the design and implementation of robust experiments in this field.

## Section 1: Frequently Asked Questions (FAQs) in MPCI Uptake Research

This section addresses common conceptual and methodological questions encountered when studying the factors that influence a farmer's decision to purchase crop insurance.

**Q1:** What are the primary documented drivers and barriers influencing a farmer's decision to adopt **MPCI**?

**A1:** The decision to adopt **MPCI** is multifactorial, influenced by economic, social, and psychological elements. Key drivers include risk aversion, access to credit, and higher education levels. Conversely, significant barriers include the cost of premiums, lack of trust in insurance providers, and a poor understanding of complex insurance products.<sup>[1][2][3]</sup>

**Q2:** How significant is the role of government subsidies in promoting **MPCI** uptake?

**A2:** Government subsidies play a crucial role in increasing the adoption of **MPCI** by making it more affordable.<sup>[4][5][6][7]</sup> In most cases, **MPCI** programs have required substantial premium subsidies to incentivize farmers to purchase them.<sup>[4][5][6][7]</sup> The expansion of the U.S. Federal

Crop Insurance Program, for example, saw increased participation after premium subsidies were increased.[8][9] Research indicates that without these subsidies, the actuarial experience for **MPCI** has often been poor.[4][5][6][7]

Q3: What is "basis risk" in the context of index-based insurance, and how does it affect uptake compared to traditional **MPCI**?

A3: Basis risk occurs in index-based insurance (like weather-index insurance) when the index measurement does not accurately reflect the actual losses experienced by the farmer. For example, a weather station might not record the localized hail that destroyed a specific farm's crops. This potential mismatch can lead to farmer distrust and lower uptake rates compared to traditional **MPCI**, which assesses individual farm losses.[10]

## Section 2: Troubleshooting Experimental and Survey Design

This section provides guidance on overcoming common challenges in designing and executing field studies on **MPCI** adoption.

Q1: Our randomized controlled trial (RCT) is showing no significant effect of an educational intervention on **MPCI** uptake. What are potential methodological issues to investigate?

A1: Several factors could be at play. First, review the intervention's content and delivery. Was it easily understandable and relevant to the farmers' context? Second, consider the sample size; the study may be underpowered to detect a small but meaningful effect. Third, assess for contamination, where control group members may have inadvertently received information from the treatment group. Finally, consider the timing of the intervention and the survey; the effect may not be immediate.

Q2: We are observing high attrition rates in our longitudinal survey of farmers. How can we mitigate this?

A2: High attrition can introduce significant bias. To mitigate it, consider the following:

- **Build Rapport:** Establish strong relationships with the community and participants from the outset.

- **Provide Incentives:** Offer small, culturally appropriate incentives for participation at each survey wave.
- **Flexible Communication:** Use multiple methods (phone calls, text messages, community visits) to remind participants of upcoming surveys.
- **Track Participants:** Collect contact information for multiple family members or neighbors to help locate participants who may have moved.

Q3: How can we accurately measure subjective variables like "risk aversion" or "trust"?

A3: Measuring subjective variables requires validated psychometric scales or economic games. For risk aversion, researchers often use lottery-choice experiments where participants choose between a series of gambles with real monetary stakes. For trust, you can use Likert-scale questions that have been validated in similar socio-economic contexts, asking about trust in specific institutions like insurance companies, government agencies, or local agents.

## Section 3: Data Presentation and Key Findings

Quantitative data from various studies are summarized below to facilitate comparison of factors influencing **MPCI** adoption.

Table 1: Summary of Factors Influencing **MPCI** Adoption from Logit Regression Models

| Factor                       | Direction of Effect | Supporting Studies (Example)                            |
|------------------------------|---------------------|---|
| Education Level              | Positive            | Ali et al. (2020)[2], Was and Kobus (2018a)[2]          |
| Farm Size                    | Positive            | Sherrick et al. (2004)[11], Stojanović et al. (2019)[2] |
| Access to Credit             | Positive            | A study cited in a literature review[1]                 |
| Non-farm Income              | Positive            | A study cited in a literature review[1]                 |
| Risk Aversion                | Positive            | A study on grasscutter farmers[1]                       |
| Premium Cost                 | Negative            | Feng et al. (2020)[2]                                   |
| Previous Negative Experience | Negative            | Santeramo (2018)[2]                                     |

## Section 4: Experimental Protocols

This section provides a detailed methodology for a key type of experiment used to evaluate interventions aimed at increasing **MPCI** uptake.

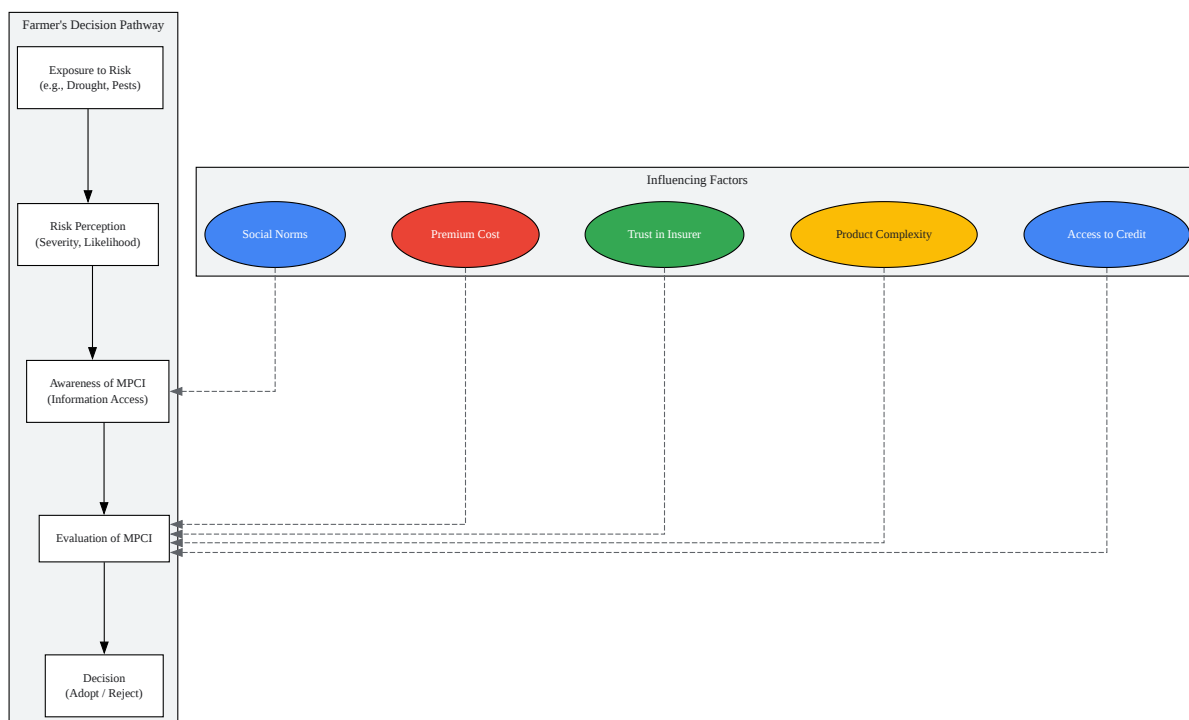
Experiment: Randomized Controlled Trial (RCT) to Test the Impact of Simplified Insurance Contracts

- Objective: To determine if providing farmers with a simplified, easy-to-understand insurance contract, supplemented with visual aids, increases the uptake of a multi-peril crop insurance product compared to the standard, text-heavy contract.
- Hypothesis: Simplifying the presentation of information will reduce cognitive barriers and increase trust, leading to a higher likelihood of purchasing insurance.
- Methodology:

- Participant Sampling: Randomly select a sample of 500 smallholder farmers from a region where a specific **MPCI** product is available. Ensure participants meet the basic eligibility criteria for the insurance product.
- Baseline Survey: Administer a baseline survey to all participants to collect demographic data, farm characteristics, baseline knowledge of insurance, risk attitudes, and trust levels.
- Randomization: Randomly assign participants to one of two groups:
  - Treatment Group (n=250): Receives an offer for the **MPCI** product presented with a simplified contract. This contract uses simple language, infographics, and a clear summary of key terms (coverage, premium, claim process). An insurance agent trained in explaining the simplified contract presents the offer.
  - Control Group (n=250): Receives the standard offer for the same **MPCI** product, using the official, legally-vetted contract. An insurance agent presents the offer as they normally would.
- Intervention: Insurance agents visit each farmer individually to present the insurance offer according to their assigned group. The farmers are given a one-week period to make their decision.
- Data Collection: After the decision period, record the primary outcome: whether the farmer purchased the insurance policy (Yes/No).
- Endline Survey: Administer a follow-up survey to understand the reasons for their decision, their perceived understanding of the contract, and their trust in the product offered.
- Primary Outcome Metric: Percentage of farmers in each group who purchase the **MPCI** policy.
- Statistical Analysis: Use a chi-squared test or a probit/logit regression model to compare the uptake rates between the treatment and control groups, controlling for baseline characteristics to improve statistical power.

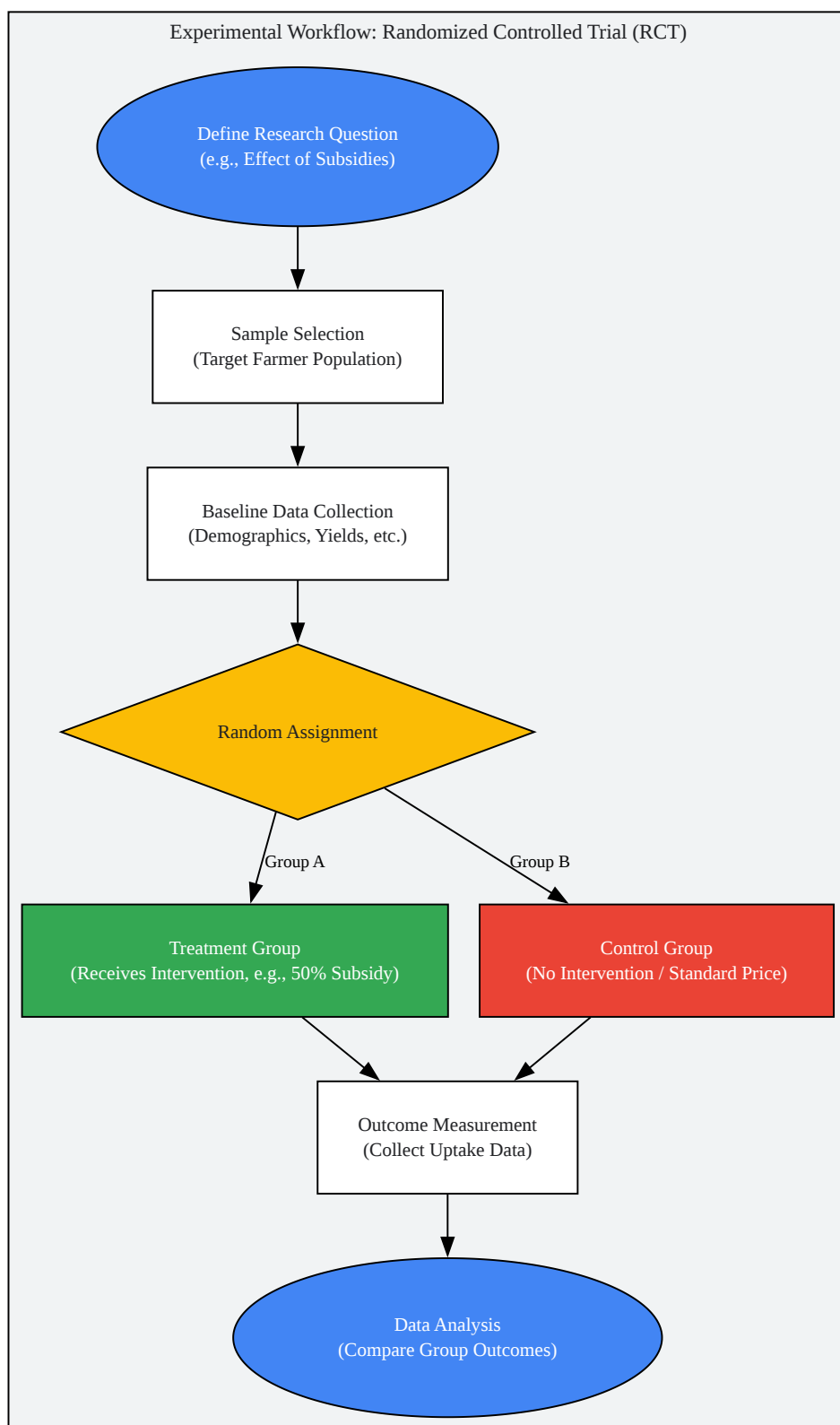
## Section 5: Visualizations of Workflows and Logical Relationships

The following diagrams illustrate key processes in **MPCI** uptake research.



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Caption: A logical model of the farmer's decision-making process for **MPCl** adoption.



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Caption: A standardized workflow for conducting an RCT on **MPCI** uptake interventions.



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